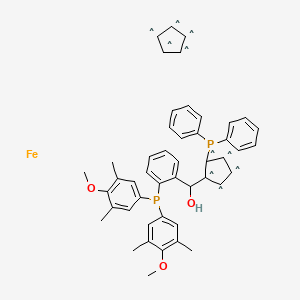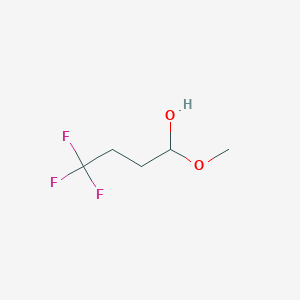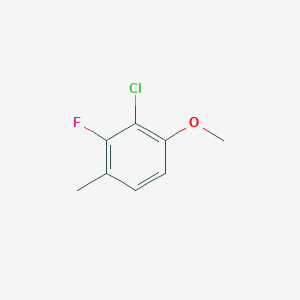
CID 146159939
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 146159939” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 146159939 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include:
One-step synthesis: This method involves a direct reaction between the starting materials under controlled conditions.
Two-step synthesis: This method involves an initial reaction to form an intermediate, followed by a second reaction to produce the final compound.
Hydrothermal synthesis: This method involves the reaction of the starting materials in a high-pressure, high-temperature aqueous environment.
Template synthesis: This method involves the use of a template molecule to guide the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Common industrial methods include:
Batch processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.
Continuous processing: This method involves the continuous flow of starting materials through a series of reactors, allowing for the continuous production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
CID 146159939 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
CID 146159939 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of CID 146159939 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Propriétés
Formule moléculaire |
C47H46FeO3P2 |
|---|---|
Poids moléculaire |
776.7 g/mol |
InChI |
InChI=1S/C42H41O3P2.C5H5.Fe/c1-28-24-34(25-29(2)41(28)44-5)47(35-26-30(3)42(45-6)31(4)27-35)38-22-14-13-20-36(38)40(43)37-21-15-23-39(37)46(32-16-9-7-10-17-32)33-18-11-8-12-19-33;1-2-4-5-3-1;/h7-27,40,43H,1-6H3;1-5H; |
Clé InChI |
FEYYHPQWIQHNNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2C([C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)
![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)



![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)




![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)


